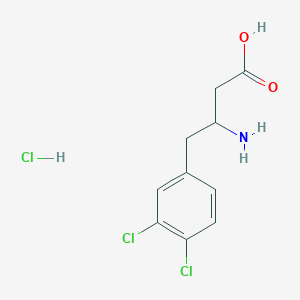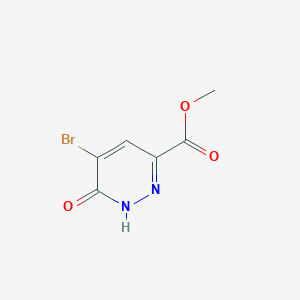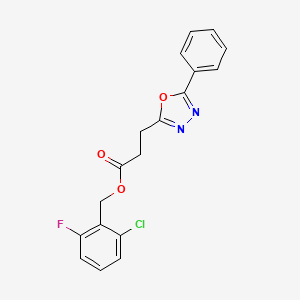
5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione typically involves multiple steps. One common method starts with commercially available 4-bromoaniline. The process involves:
Diazotization: 4-bromoaniline is treated with sodium nitrite and hydrochloric acid at 0°C to form a diazonium salt.
Reduction: The diazonium salt is reduced using stannous chloride in hydrochloric acid to yield 4-bromophenylhydrazine.
Condensation: 4-bromophenylhydrazine is condensed with ethyl pyruvate in ethanol under reflux conditions to form an intermediate product.
Cyclization: The intermediate undergoes cyclization in the presence of polyphosphoric acid at elevated temperatures to form ethyl 5-bromo-1H-indole-2-carboxylate.
Benzylation: The ester is then benzylated using 4-chlorobenzyl chloride and cesium carbonate in dimethylformamide at 60°C.
Hydrolysis: The benzylated ester is hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
相似化合物的比较
Similar Compounds
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Known for its potent antibacterial activity.
5-Fluoro-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: Studied for its antiviral properties.
Uniqueness
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the indole scaffold makes it a valuable compound for various research applications.
属性
分子式 |
C15H9BrClNO2 |
|---|---|
分子量 |
350.59 g/mol |
IUPAC 名称 |
5-bromo-1-[(4-chlorophenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-3-6-13-12(7-10)14(19)15(20)18(13)8-9-1-4-11(17)5-2-9/h1-7H,8H2 |
InChI 键 |
XKKQQKZPZPGGNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 5-({[5-(2,3-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503684.png)
![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediaMino-N,N'-bis(3,3'-di-t-butylsalicylidene) cobalt(III)triflate]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B12503686.png)

![Methyl 3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503697.png)
![8-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12503710.png)
![N-[4-(benzylamino)phenyl]acetamide](/img/structure/B12503715.png)
![diethyl 5,5'-(butane-1,4-diylbis{[4-(ethoxycarbonyl)-1H-1,2,3-triazole-1,5-diyl]sulfanediyl})bis(1,2,3-thiadiazole-4-carboxylate)](/img/structure/B12503723.png)

![4-fluoro-N-(4-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12503729.png)
![N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide](/img/structure/B12503736.png)
![N-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503750.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12503764.png)
